Belotecan-d7hydrochloride

LC-MS/MS bioanalysis stable isotope labeling pharmacokinetics

Belotecan-d7 hydrochloride is the requisite deuterated SIL internal standard for Belotecan LC-MS/MS quantification. Its +7 Da mass shift enables isotope dilution mass spectrometry—the gold standard for correcting matrix effects, ionization suppression, and recovery variability. Unlike unlabeled Belotecan HCl or structurally dissimilar deuterated camptothecins (e.g., topotecan-d5), it provides analyte-matched extraction recovery and co-elution essential for FDA/EMA-compliant bioanalytical method validation. For clinical PK studies, ANDA submissions, and ADME research.

Molecular Formula C25H28ClN3O4
Molecular Weight 477.0 g/mol
Cat. No. B583925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelotecan-d7hydrochloride
Synonyms(4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl-d7)amino]ethyl]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Hydrochloride;  CKD 602-d7; 
Molecular FormulaC25H28ClN3O4
Molecular Weight477.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1/i2D3,3D3,14D;
InChIKeySJKBXKKZBKCHET-RJGVUDMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belotecan-d7 Hydrochloride: A Deuterated Camptothecin Topoisomerase I Inhibitor for Quantitative Bioanalysis


Belotecan-d7 hydrochloride (CAS 1346598-22-8) is the deuterium-labeled isotopologue of Belotecan hydrochloride, a synthetic water-soluble camptothecin derivative and DNA topoisomerase I inhibitor . The parent compound, Belotecan (CKD-602), is clinically approved (KFDA, 2003) for the treatment of small cell lung carcinoma and recurrent ovarian cancer [1]. Stable heavy isotopes of hydrogen incorporated into drug molecules serve predominantly as tracers for quantitation during the drug development process, with deuteration also holding potential to affect pharmacokinetic and metabolic profiles [2]. The d7-labeled form carries seven deuterium atoms (molecular formula C25H21D7ClN3O4; molecular weight 477.00), providing a +7 Da mass shift that enables its primary utility as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of Belotecan in biological matrices .

Why Unlabeled Belotecan or Alternative Deuterated Camptothecin Analogs Cannot Replace Belotecan-d7 Hydrochloride in Quantitative Bioanalytical Workflows


Generic substitution fails at two distinct levels. First, substituting unlabeled Belotecan hydrochloride for Belotecan-d7 hydrochloride in an LC-MS/MS method eliminates the capacity for isotope dilution mass spectrometry (IDMS), the gold-standard approach for correcting matrix effects, ionization suppression, and sample-to-sample recovery variability [1]. Second, substituting a different deuterated camptothecin analog—such as topotecan-d5, irinotecan-d10, or SN-38-d3—violates the fundamental requirement for SIL-IS method validation: the internal standard must exhibit near-identical chromatographic retention, extraction recovery, and ionization efficiency to the specific analyte of interest . While topotecan-d5 and irinotecan-d10 are commercially available and serve as internal standards for their respective parent analytes, they differ structurally from Belotecan and thus cannot co-elute with or correct for Belotecan-specific matrix effects with the same fidelity [2]. The quantitative evidence below establishes exactly where Belotecan-d7 hydrochloride provides verifiable, measurement-specific advantages over both its unlabeled counterpart and alternative isotopically labeled camptothecins.

Quantitative Differentiation of Belotecan-d7 Hydrochloride: Comparative Evidence for Analytical and Procurement Decision-Making


Isotopic Purity and Structural Fidelity: d7-Labeling Enables +7 Da Mass Separation Without Pharmacophore Modification

Belotecan-d7 hydrochloride incorporates seven deuterium atoms at the isopropylamino ethyl side chain, producing a molecular mass of 477.00 Da compared to 469.96 Da for unlabeled Belotecan hydrochloride . This +7 Da mass differential provides unambiguous chromatographic co-elution with the analyte while ensuring complete baseline mass separation in MS detection, a prerequisite for accurate isotope dilution quantification . In contrast, alternative deuterated camptothecins such as topotecan-d5 (five deuterium atoms, molecular weight ~463 Da) or irinotecan-d10 (ten deuterium atoms, molecular weight ~687 Da) possess different core structures and chromatographic behaviors, rendering them unsuitable as internal standards for Belotecan-specific assays [1].

LC-MS/MS bioanalysis stable isotope labeling pharmacokinetics internal standard method validation

Clinical Differentiation of Parent Compound: Belotecan Demonstrates Superior Overall Survival and Response Rates vs. Topotecan in Relapsed Small-Cell Lung Cancer

The clinical performance of the parent compound Belotecan provides the foundational justification for developing and procuring Belotecan-d7 hydrochloride as a dedicated bioanalytical internal standard. In a randomized phase 2b trial (NCT01497873) directly comparing Belotecan (0.5 mg/m²) vs. Topotecan (1.5 mg/m²) as monotherapy for sensitive-relapsed small-cell lung cancer (n=164), Belotecan demonstrated numerically superior objective response rate (ORR: 33% vs. 21%; p=0.09), significantly higher disease control rate (DCR: 85% vs. 70%; p=0.030), and significantly prolonged median overall survival (OS: 13.2 vs. 8.2 months; HR=0.69, 95% CI 0.48-0.99) [1]. Notably, 53% of Belotecan recipients completed all six treatment cycles compared to 35% in the Topotecan arm (p=0.022), indicating superior tolerability in the clinical setting [2].

small-cell lung cancer topoisomerase I inhibitor clinical efficacy comparison second-line chemotherapy

Ovarian Cancer Efficacy Differentiation: Belotecan-Based Chemotherapy Achieves Nearly Twice the Response Rate of Topotecan-Based Regimens

In a single-institution comparative study of 80 patients with recurrent epithelial ovarian cancer, Belotecan-based chemotherapy (n=35) demonstrated an overall response rate (ORR) of 45.7% compared to 24.4% for topotecan-based chemotherapy (n=45; p=0.046) [1]. This near-doubling of response rate in a real-world clinical cohort represents a clinically meaningful and statistically significant difference between the two camptothecin analogs. A subsequent randomized phase 2b trial in recurrent ovarian cancer (n=140) reported ORR of 29.6% for Belotecan vs. 26.1% for Topotecan in the intention-to-treat population (p=0.645), with subgroup analyses revealing differential efficacy based on histology and platinum sensitivity status [2].

recurrent ovarian cancer platinum-resistant response rate comparison salvage chemotherapy

Methodological Necessity: Deuterated Internal Standards Are the Gold Standard for LC-MS/MS Quantification in Complex Biological Matrices

Stable isotopically labeled internal standards (SIL-IS) are considered essential for achieving acceptable accuracy and precision in quantitative bioanalytical LC-MS/MS assays, particularly when analyzing drugs in complex biological matrices such as plasma, urine, or tissue homogenates [1]. Deuterated internal standards correct for ionization suppression, instrument drift, and variable extraction recovery by co-eluting with the analyte and experiencing identical matrix effects . Regulatory guidance from agencies including the FDA and EMA emphasizes that the internal standard should be a stable isotope-labeled analog of the analyte whenever possible for robust bioanalytical method validation [2]. Belotecan-d7 hydrochloride fulfills this requirement specifically for Belotecan quantification, whereas unlabeled Belotecan hydrochloride (used as a reference standard only) cannot provide matrix effect correction in MS detection [3].

isotope dilution mass spectrometry matrix effect correction bioanalytical method validation regulatory compliance

Pharmacokinetic Baseline: Belotecan Exhibits Dose-Proportional Exposure with Terminal Half-Life of 3.6-5.6 Hours

Clinical pharmacokinetic data for Belotecan establish the quantitative parameters that any bioanalytical method employing Belotecan-d7 hydrochloride must reliably measure. At the clinically relevant dose of 0.5 mg/m², Belotecan achieved a Cmax of 905±288 pg/mL and AUClast of 2,260±610 pg·hr/mL, with a terminal elimination half-life (T1/2) of 3.64±1.42 hours [1]. At the higher 1.5 mg/m² dose, exposure increased proportionally with Cmax of 3,700±1,060 pg/mL and AUClast of 17,900±6,300 pg·hr/mL [2]. These low plasma concentrations (sub-ng/mL to low ng/mL range) necessitate highly sensitive and specific LC-MS/MS methods with reliable internal standardization—precisely the application for which Belotecan-d7 hydrochloride is designed. In contrast, alternative deuterated camptothecins such as topotecan-d5 are matched to the distinct pharmacokinetic profile of topotecan, which includes a lactone-carboxylate equilibrium and different dosing regimens, and would not provide appropriate chromatographic co-elution for Belotecan assays [3].

pharmacokinetics dose proportionality Cmax AUC therapeutic drug monitoring

Optimal Research and Industrial Applications for Belotecan-d7 Hydrochloride Based on Quantitative Evidence


Clinical Pharmacokinetic Studies of Belotecan in Small-Cell Lung Cancer and Ovarian Cancer

Belotecan-d7 hydrochloride is the requisite SIL-IS for quantifying Belotecan plasma concentrations in clinical pharmacokinetic studies. Given that Belotecan achieved a median OS of 13.2 months vs. 8.2 months for topotecan in relapsed SCLC [1], and demonstrated ORR of 45.7% vs. 24.4% for topotecan in recurrent ovarian cancer [2], accurate therapeutic drug monitoring and exposure-response analyses are clinically relevant. The d7-labeled internal standard enables precise quantification of Belotecan at sub-ng/mL to low ng/mL concentrations (Cmax 905±288 pg/mL at 0.5 mg/m² dose) [3] while correcting for matrix effects in plasma, urine, and tissue homogenates.

Regulatory Bioanalytical Method Development and Validation for Belotecan

Laboratories developing validated LC-MS/MS methods for Belotecan quantification in support of ANDA submissions, clinical trial sample analysis, or therapeutic drug monitoring must employ a stable isotope-labeled internal standard to meet FDA and EMA bioanalytical method validation guidance [1]. Belotecan-d7 hydrochloride is the only commercially available deuterated analog specifically matched to Belotecan's structure and chromatographic behavior [2]. Unlabeled Belotecan hydrochloride serves as a reference standard for calibration curve preparation but cannot fulfill the internal standard function required for matrix effect correction and accurate quantification.

Preclinical ADME and Tissue Distribution Studies of Belotecan and Novel Formulations

Preclinical absorption, distribution, metabolism, and excretion (ADME) studies of Belotecan in rodent models require Belotecan-d7 hydrochloride for accurate quantification of drug concentrations across multiple biological matrices (plasma, bile, urine, tissue). A validated HPLC method for Belotecan determination in rat plasma, urine, and bile has been established for routine pharmacokinetic studies [1], and the addition of a deuterated internal standard significantly improves assay robustness. The +7 Da mass shift of Belotecan-d7 provides unambiguous MS separation from the endogenous analyte while preserving identical extraction and ionization characteristics.

Comparative Pharmacology Studies Differentiating Camptothecin Analogs

Research groups conducting head-to-head comparisons of camptothecin analogs (belotecan, topotecan, irinotecan) require compound-specific deuterated internal standards for each analyte. Belotecan-d7 hydrochloride enables accurate Belotecan quantification in studies that seek to reproduce or extend the clinical findings of differential efficacy (Belotecan OS 13.2 months vs. topotecan 8.2 months; HR=0.69) [1] or differential in vitro potency. Using topotecan-d5 or irinotecan-d10 as a surrogate internal standard for Belotecan would introduce systematic quantification error due to differential matrix effects and chromatographic retention, compromising study validity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belotecan-d7hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.